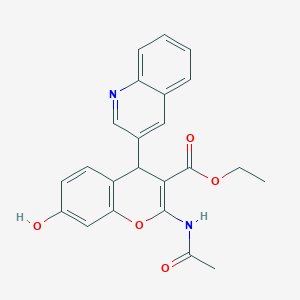
Ethyl 2-(acetylamino)-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HFI-437 is a potent, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 20 nM. It functions as a cognitive enhancer and has been studied for its potential therapeutic applications in memory disorders and neurodegenerative diseases .
Métodos De Preparación
The synthesis of HFI-437 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization .
Análisis De Reacciones Químicas
HFI-437 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: HFI-437 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
HFI-437 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAP and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cognitive functions and memory enhancement.
Medicine: Explored for its potential therapeutic applications in treating memory disorders, neurodegenerative diseases, and other cognitive impairments.
Industry: Utilized in the development of new drugs targeting IRAP and related pathways
Mecanismo De Acción
HFI-437 exerts its effects by inhibiting insulin-regulated aminopeptidase (IRAP). IRAP is a type II transmembrane zinc protease that plays a role in regulating oxytocin levels, glucose uptake, and antigen cross-presentation. By inhibiting IRAP, HFI-437 enhances cognitive functions and memory. The molecular targets and pathways involved include the modulation of oxytocin and vasopressin levels, as well as the regulation of glucose transporter type 4 (GLUT4) trafficking .
Comparación Con Compuestos Similares
HFI-437 is unique compared to other IRAP inhibitors due to its non-peptidic nature and high potency. Similar compounds include:
HFI-419: Another potent IRAP inhibitor with similar cognitive-enhancing effects.
HFI-435: Exhibits similar inhibitory activity against IRAP.
Angiotensin IV (AngIV): A peptide-based IRAP inhibitor with different structural properties
HFI-437 stands out due to its non-peptidic structure, which offers advantages in terms of stability and bioavailability.
Propiedades
Fórmula molecular |
C23H20N2O5 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H20N2O5/c1-3-29-23(28)21-20(15-10-14-6-4-5-7-18(14)24-12-15)17-9-8-16(27)11-19(17)30-22(21)25-13(2)26/h4-12,20,27H,3H2,1-2H3,(H,25,26) |
Clave InChI |
YOODOXUTKZODHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=CC=CC=C4N=C3)C=CC(=C2)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


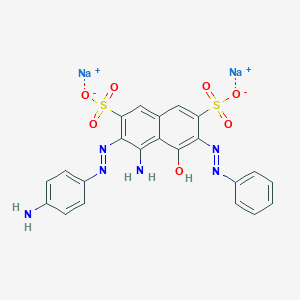
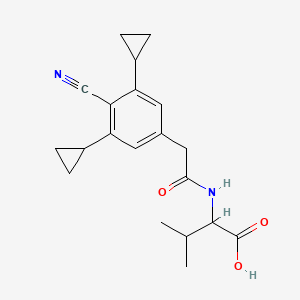
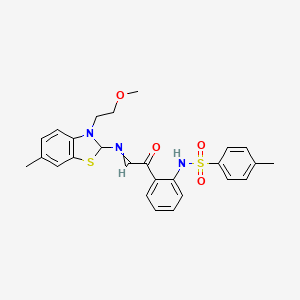
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
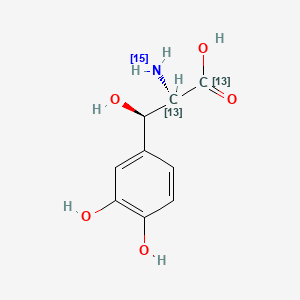
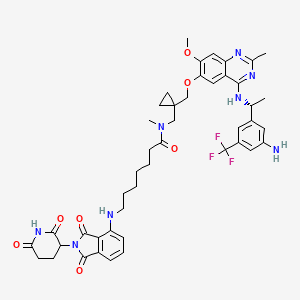
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

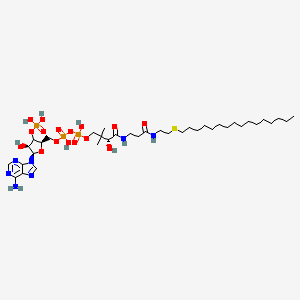
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)

